Decyl hydrogen phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-decoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCILUKYGHITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885271 |

Source

|

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-60-4 |

Source

|

| Record name | 1-Decyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Decoxycarbonylbenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Decoxycarbonylbenzoic acid, a long-chain phthalic acid monoester. The document delves into its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and analytical characterization. Furthermore, it explores the compound's relevance in industrial applications and its complex role within the pharmaceutical sciences, considering both its potential utility and the toxicological concerns associated with the broader class of phthalates. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a foundational understanding of this specific molecule.

Introduction

2-Decoxycarbonylbenzoic acid, also known to as monodecyl phthalate, is an organic compound belonging to the family of phthalic acid monoesters (PAMs). It is characterized by a benzoic acid core with a decoxycarbonyl group at the ortho position. As a member of the phthalate family, it shares certain characteristics with this broad class of chemicals, which are widely used as plasticizers in various industries. However, its specific properties as a long-chain monoester bestow upon it a unique profile that warrants detailed investigation, particularly for specialized applications.

This guide will provide a thorough examination of 2-Decoxycarbonylbenzoic acid, from its fundamental chemical and physical properties to its synthesis and analysis. It will also address its current and potential applications, with a particular focus on the context of drug development, while also considering the necessary safety and toxicological aspects.

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of 2-Decoxycarbonylbenzoic acid are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(decyloxycarbonyl)benzoic acid |

| Synonyms | Monodecyl Phthalate, Decyl hydrogen phthalate, 1,2-Benzenedicarboxylic acid, 1-decyl ester |

| CAS Number | 24539-60-4[1] |

| Chemical Formula | C18H26O4 |

| Molecular Weight | 306.40 g/mol |

| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

| InChI | InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water. Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. | General trend for long-chain carboxylic acids[2] |

| Appearance | Expected to be a white or colorless crystalline solid. | Based on similar compounds |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be high due to the long alkyl chain. |

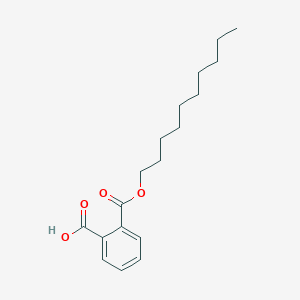

Chemical Structure Diagram

Caption: Chemical structure of 2-Decoxycarbonylbenzoic acid.

Synthesis and Purification

The synthesis of 2-Decoxycarbonylbenzoic acid is typically achieved through the esterification of phthalic anhydride with 1-decanol. This reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Synthetic Workflow

Caption: General workflow for the synthesis of 2-Decoxycarbonylbenzoic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general procedures for the synthesis of phthalic acid monoesters and may require optimization.

Materials:

-

Phthalic anhydride

-

1-Decanol

-

Toluene (or other suitable solvent)

-

Pyridine (optional, as a catalyst)

-

Sodium carbonate (for work-up)

-

Hydrochloric acid (for work-up)

-

Anhydrous magnesium sulfate (for drying)

-

Hexane and Ethyl Acetate (for chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) and 1-decanol (1 equivalent) in toluene.

-

Esterification: The mixture is heated to reflux. The reaction can be catalyzed by the addition of a small amount of pyridine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated solution of sodium carbonate to remove any unreacted phthalic anhydride and the desired product as its sodium salt. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2-Decoxycarbonylbenzoic acid.

-

Isolation and Drying: The precipitated product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of synthesized 2-Decoxycarbonylbenzoic acid can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the decyl chain, and the acidic proton of the carboxylic acid group. The aromatic protons will appear in the downfield region (typically 7.5-8.0 ppm). The methylene protons adjacent to the ester oxygen will be deshielded and appear around 4.3 ppm. The other methylene protons of the decyl chain will appear as a complex multiplet in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups (around 165-180 ppm), the aromatic carbons (125-140 ppm), and the carbons of the decyl chain (10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Decoxycarbonylbenzoic acid will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl around 1700 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl around 1725 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid groups in the 1100-1300 cm⁻¹ region.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), characteristic fragments corresponding to the loss of the decyl chain and other fragmentations of the phthalic acid moiety are expected.

Applications and Relevance in Drug Development

The long alkyl chain of 2-Decoxycarbonylbenzoic acid imparts significant lipophilicity to the molecule, a property that can be of interest in various applications, including in the pharmaceutical field.

Industrial Applications

As a member of the phthalate family, 2-Decoxycarbonylbenzoic acid has potential applications as a plasticizer, although it is less common than the corresponding diesters. Its amphiphilic nature, with a polar carboxylic acid head and a long nonpolar tail, also suggests potential use as a surfactant or emulsifying agent in certain formulations.

Role in Drug Development

The application of phthalates in pharmaceuticals is a subject of considerable scrutiny due to toxicological concerns. However, the specific properties of monoesters like 2-Decoxycarbonylbenzoic acid could offer some unique opportunities, which are areas of ongoing research.

-

Permeation Enhancers: The lipophilic nature of the decyl chain could potentially be exploited to enhance the permeation of drugs through biological membranes, such as the skin in transdermal drug delivery systems. Long-chain fatty acids and their esters are known to act as permeation enhancers.

-

Prodrug Strategies: The carboxylic acid group can be used as a handle to covalently link a drug molecule, forming a prodrug. The long decyl chain could modify the pharmacokinetic properties of the parent drug, potentially leading to improved absorption, distribution, or a sustained-release profile.

-

Excipients in Formulations: While the use of phthalates as excipients is now more restricted, the specific properties of long-chain monoesters might be beneficial in certain non-oral formulations where their plasticizing or solubilizing properties are required. However, any such application would necessitate a thorough toxicological evaluation.

Safety and Toxicology

It is crucial to consider the safety and toxicological profile of 2-Decoxycarbonylbenzoic acid, especially in the context of drug development. Phthalates as a class have been identified as endocrine disruptors, and some have been shown to have reproductive and developmental toxicity.

-

GHS Classification (Predicted): Based on data for similar compounds, 2-Decoxycarbonylbenzoic acid may be classified as harmful if swallowed and may cause skin and eye irritation.[1]

-

Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Toxicological Data: Specific toxicological data for 2-Decoxycarbonylbenzoic acid is limited. However, it is a metabolite of the corresponding diester, didecyl phthalate. The toxicity of phthalates is generally related to the length and structure of the alkyl chain, with some studies suggesting that long-chain phthalates may have different toxicological profiles compared to their short-chain counterparts. As a monoester, its biological activity and potential for endocrine disruption would need to be specifically assessed. The parent phthalate is rapidly metabolized to its monoester, which is considered the active metabolite.

Conclusion

2-Decoxycarbonylbenzoic acid is a long-chain phthalic acid monoester with a distinct set of physicochemical properties. While its synthesis and characterization can be achieved through standard organic chemistry techniques, its application, particularly in the pharmaceutical sciences, requires careful consideration of its potential benefits against the backdrop of the known toxicological concerns associated with phthalates. Further research is needed to fully elucidate its safety profile and to explore any potential therapeutic or drug delivery applications where its unique structure could be advantageous. This guide provides a solid foundation for researchers and professionals to understand and work with this intriguing molecule.

References

-

PubChem. (n.d.). 1,2-Benzenedicarboxylic acid, 1-decyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Mono-n-decyl Phthalate: Properties, Analysis, and Toxicological Profile

This guide provides a comprehensive technical overview of mono-n-decyl phthalate, a significant metabolite of the widely used plasticizer, di-n-decyl phthalate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies for its detection, and the current understanding of its toxicological implications.

Core Molecular and Physical Properties

Mono-n-decyl phthalate, also known as decyl hydrogen phthalate, is the monoester derivative of phthalic acid and n-decanol. It is primarily formed in biological systems through the enzymatic hydrolysis of the diester, di-n-decyl phthalate. Understanding its fundamental properties is critical for any scientific investigation involving this compound.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₆O₄ | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| CAS Number | 24539-60-4 | [2] |

| Synonyms | Decyl hydrogen phthalate, Phthalic acid monodecyl ester | |

| Physical State | Not explicitly defined for the n-isomer, but likely a viscous liquid or solid at room temperature. |

Caption: Molecular structure of mono-n-decyl phthalate.

Synthesis and Metabolic Formation

Mono-n-decyl phthalate is not typically synthesized for direct commercial use. Its primary relevance is as a metabolite of di-n-decyl phthalate, a high molecular weight phthalate used as a plasticizer in various consumer products.[3]

The metabolic pathway involves the hydrolysis of one of the ester linkages of the parent diester, a reaction catalyzed by carboxylesterases in the body. This process is a common detoxification pathway for many phthalate esters.[4]

Caption: Simplified metabolic pathway of di-n-decyl phthalate.

Analytical Methodologies for Detection and Quantification

The detection and quantification of mono-n-decyl phthalate, particularly in biological matrices, are crucial for exposure assessment and toxicological studies. The predominant analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A Critical Step

Given the complexity of biological samples (e.g., urine, serum), a robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.

Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples

-

Sample Collection: Collect a mid-stream urine sample in a sterile, phthalate-free container.

-

Enzymatic Deconjugation: To a 1 mL aliquot of urine, add a β-glucuronidase enzyme solution to hydrolyze the glucuronidated form of the metabolite, which is a common conjugate in urine.[5] Incubate at 37°C for a specified period (e.g., 2 hours). The rationale here is that many xenobiotics are conjugated to enhance water solubility and excretion; deconjugation is necessary to measure the total metabolite concentration.

-

Acidification: Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of ~3-4 to ensure the analyte is in a neutral form for efficient extraction.

-

SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by sequentially passing through methanol and then deionized water. This step activates the stationary phase for optimal analyte retention.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. The mono-n-decyl phthalate will be retained on the solid phase.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities. This step is crucial for reducing matrix effects in the subsequent LC-MS/MS analysis.

-

Elution: Elute the retained mono-n-decyl phthalate with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

Instrumental Analysis: LC-MS/MS

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer is the gold standard for the sensitive and selective quantification of phthalate metabolites.[5]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with a small amount of an acid modifier like formic acid, is employed. The gradient allows for the efficient separation of analytes with varying polarities.

-

Ionization Source: Electrospray ionization (ESI) in the negative ion mode is typically used for phthalate monoesters due to the presence of the acidic carboxyl group.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and its isotopically labeled internal standard.

Caption: General workflow for the analysis of mono-n-decyl phthalate.

Toxicological Profile and Health Implications

The toxicological effects of mono-n-decyl phthalate itself have not been extensively studied. However, the broader class of phthalates has been the subject of considerable research, with concerns raised about their potential as endocrine-disrupting chemicals.[3][6]

The toxicity of phthalates is often related to the length of their alkyl chains. Low molecular weight phthalates have been more strongly associated with reproductive and developmental toxicity.[7] While high molecular weight phthalates, like the parent compound di-n-decyl phthalate, are generally considered to have lower toxicity, their metabolites, such as mono-n-decyl phthalate, are the biologically active molecules.[8]

Exposure to certain phthalates has been linked in animal studies to adverse effects on the liver and kidneys.[9] Human exposure to phthalates is widespread, and their metabolites are commonly detected in the general population.[10] The potential health effects of chronic, low-level exposure to mixtures of phthalates are an area of ongoing research and public health interest.

Conclusion and Future Directions

Mono-n-decyl phthalate is a key biomarker for assessing human exposure to di-n-decyl phthalate. Accurate and sensitive analytical methods, primarily based on LC-MS/MS, are essential for its quantification in biological matrices. While the specific toxicological profile of mono-n-decyl phthalate requires further investigation, its classification within the broader family of phthalate metabolites warrants careful consideration, particularly in the context of cumulative exposure to multiple endocrine-active compounds. Future research should focus on elucidating the specific biological activity of this and other high molecular weight phthalate monoesters to better understand their potential contribution to human health risks.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 169241, Monoisodecyl phthalate. [Link]

-

ESSLAB. Mono-n-decyl phthalate. [Link]

-

National Center for Biotechnology Information. Phthalates Toxicity. [Link]

-

National Center for Biotechnology Information. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. [Link]

-

Environmental Working Group. Monoethyl phthalate. [Link]

-

ResearchGate. (PDF) Extraction and determination methods of phthalates. [Link]

-

Consumer Product Safety Commission. Toxicity review of diethyl phthalate (DEP). [Link]

-

Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

-

Centers for Disease Control and Prevention. Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]

-

ResearchGate. (PDF) Toxicity review of diethyl phthalate (DEP). [Link]

-

Agilent Technologies. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

-

Wikipedia. Diethyl phthalate. [Link]

-

Illinois State Academy of Science. Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]

Sources

- 1. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 5. wwwn.cdc.gov [wwwn.cdc.gov]

- 6. cpsc.gov [cpsc.gov]

- 7. accustandard.com [accustandard.com]

- 8. researchgate.net [researchgate.net]

- 9. cpsc.gov [cpsc.gov]

- 10. ewg.org [ewg.org]

Navigating the Solubility Landscape of Decyl Hydrogen Phthalate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or excipient is a cornerstone of formulation development. Decyl hydrogen phthalate, a mono-alkyl phthalate ester, presents a unique set of physicochemical properties that govern its behavior in various organic solvents. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and critical considerations for determining and leveraging the solubility of decyl hydrogen phthalate in your research and development endeavors.

The Molecular Architecture of Decyl Hydrogen Phthalate and its Implications for Solubility

Decyl hydrogen phthalate possesses a bifurcated molecular structure: a hydrophilic carboxylic acid group attached to a benzene ring and a lipophilic ten-carbon alkyl chain. This amphiphilic nature is the primary determinant of its solubility profile. The molecule's ability to engage in hydrogen bonding via its carboxylic acid group suggests potential solubility in polar solvents. Conversely, the long decyl chain favors interactions with non-polar, lipophilic solvents through van der Waals forces.

The interplay of these opposing characteristics dictates that the solubility of decyl hydrogen phthalate is a nuanced affair, highly dependent on the properties of the chosen organic solvent. A fundamental principle in predicting solubility is "like dissolves like." Therefore, a solvent's polarity, hydrogen bonding capacity, and overall cohesive energy density will significantly influence its ability to dissolve decyl hydrogen phthalate. Phthalate esters, as a class of compounds, are generally characterized by their low solubility in water and high solubility in many organic solvents and oils.[1]

Theoretical Framework: Predicting Solubility Trends

While precise quantitative data for decyl hydrogen phthalate is not extensively published, we can apply established principles of physical chemistry to predict solubility trends across a spectrum of organic solvents. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene). Due to its carboxylic acid group, decyl hydrogen phthalate is expected to exhibit greater solubility in polar solvents that can participate in hydrogen bonding.

-

Hansen Solubility Parameters (HSP): This model provides a more sophisticated prediction by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent with HSP values similar to those of decyl hydrogen phthalate is more likely to be a good solvent.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. While decyl hydrogen phthalate is a neutral molecule, the dielectric constant can still provide insights into the solvent's overall polarity and its potential to interact with the polar regions of the solute.

Based on these principles, we can anticipate the following general solubility trends for decyl hydrogen phthalate:

| Solvent Class | Representative Solvents | Predicted Solubility of Decyl Hydrogen Phthalate | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid moiety of decyl hydrogen phthalate. Phthalate esters are known to be highly soluble in ethanol.[2] |

| Polar Aprotic | Acetone, Chloroform | Moderate to High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Chlorinated hydrocarbons, in particular, are often effective solvents for compounds with polar functional groups.[3] |

| Non-Polar | n-Hexane, Toluene | Low to Moderate | While the long decyl chain will have an affinity for non-polar solvents, the energetic penalty of breaking the hydrogen bonding network of the carboxylic acid groups in the solid state will likely limit solubility. However, phthalates are generally soluble in n-hexane.[2] |

It is crucial to emphasize that these are predicted trends. For mission-critical applications in drug development, empirical determination of solubility is non-negotiable.

Experimental Determination of Solubility: A Self-Validating Protocol

A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted and straightforward approach.

Materials and Reagents

-

Decyl Hydrogen Phthalate (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of decyl hydrogen phthalate solubility.

Caption: Experimental workflow for determining the solubility of decyl hydrogen phthalate.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of decyl hydrogen phthalate into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC or GC-MS method.

-

HPLC Method: A reversed-phase C18 column with a mobile phase of methanol and water is often suitable for phthalate analysis. Detection can be performed using a UV detector.[4]

-

GC-MS Method: This is a highly sensitive and specific method for phthalate analysis. A non-polar capillary column is typically used.[5]

-

Quantify the concentration of decyl hydrogen phthalate in the samples by comparing the peak areas to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of decyl hydrogen phthalate in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Causality in Experimental Design: Why These Steps Matter

-

Excess Solute: Ensures that the solution is truly saturated, providing a true measure of the maximum amount of solute that can dissolve.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will lead to an underestimation of solubility.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would artificially inflate the measured concentration.

-

Validated Analytical Method: The accuracy of the solubility determination is entirely dependent on the accuracy and precision of the analytical method used for quantification.

Leveraging Solubility Data in Drug Development

Understanding the solubility of decyl hydrogen phthalate in various organic solvents is critical for several aspects of drug development:

-

Formulation Design: Selecting appropriate solvents for liquid formulations, such as oral solutions, injectables, or topical preparations.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo experiments.

-

Crystallization and Purification: Identifying suitable solvent systems for recrystallization to achieve the desired polymorph and purity.

-

Manufacturing Processes: Optimizing solvent selection for synthesis, extraction, and purification steps.

Conclusion and Future Perspectives

While a comprehensive public database of quantitative solubility data for decyl hydrogen phthalate in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine this critical parameter. By understanding the interplay between the molecular structure of decyl hydrogen phthalate and the physicochemical properties of organic solvents, and by implementing a rigorous experimental protocol, scientists and drug development professionals can confidently navigate the solubility landscape of this important compound.

Future research in this area would benefit from the systematic determination and publication of the solubility of decyl hydrogen phthalate in a standardized set of organic solvents. Furthermore, the development of predictive in silico models, such as Quantitative Structure-Property Relationship (QSPR) models, could further accelerate the solvent selection process in the early stages of drug development.[6]

References

- Bogdanović, D., et al. (2019). SIMULTANEOUS DETERMINATION OF FIVE PHTHALATES IN WHITE SPIRITS USING LIQUID-LIQUID EXTRACTION FOLLOWED BY GAS CHROMATOGRAPHY-MAS. Advanced Technologies, 8(1), 59-64.

- Bogdanović, D., et al. (2019).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6781, Diethyl Phthalate. Retrieved January 26, 2026 from [Link].

- Petersen, J. H., et al. (2009). Methods for the determination of phthalates in food. JRC Scientific and Technical Reports.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Amanzadeh, H., et al. (2016). Determination of phthalate esters in drinking water and edible vegetable oil samples by headspace solid phase microextraction using graphene/polyvinylchloride nanocomposite coated fiber coupled to gas chromatography-flame ionization detector.

- Jacquin, L., et al. (2007). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Journal of Applied Polymer Science, 105(6), 3469-3477.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

MIT News Office. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

- Li, D., et al. (2013). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

-

Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC [Master's thesis, Governors State University]. OPUS Open Portal to University Scholarship. [Link]

- Zhang, Y., et al. (2014). Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(4), 953-960.

-

Exposome-Explorer. (n.d.). Mono-oxo-isodecyl phthalate (oxo-MiDP). Retrieved from [Link]

- Abraham, M. H. (2002).

- Burns, J., & Attia, L. (2024).

- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.

- d'Angelo, J. V. H., & Francesconi, A. Z. (2003). Gas−Liquid Solubility of Hydrogen in n-Alcohols (1 ≤ n ≤ 4) at Pressures from 3.6 MPa to 10 MPa and Temperatures from 298.15 K to 525.15 K.

- Cunha, S. C., et al. (2015). Determination of phthalate esters in vegetable oils using direct immersion solid-phase microextraction and fast gas chromatography coupled with triple quadrupole mass spectrometry. Analytica Chimica Acta, 887, 237-244.

-

Reddit. (2015, December 31). How can chloroform have such poor solubility in water? r/chemistry. [Link]

- Galià, M., et al. (2000). Liquid Phase Catalytic Hydrogenation of Acetone. Industrial & Engineering Chemistry Research, 39(4), 886-891.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Chen, C.-C., & Song, Y. (2021). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Processes, 9(11), 1999.

- Lachenmeier, D. W., et al. (2009). Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol. PLoS ONE, 4(12), e8127.

- Jacquin, L., et al. (2007). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Journal of Applied Polymer Science, 105(6), 3469-3477.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

- Wang, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4293.

-

Cheméo. (n.d.). Chemical Properties of Phthalic acid, hex-3-yl isohexyl ester. Retrieved from [Link]

- Wang, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4293.

- Kumari, A., & Kaur, R. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Journal of Analytical Chemistry, 76(1), 41-57.

Sources

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biodegradation Pathway of Decyl Hydrogen Phthalate: A Technical Guide for Researchers

Foreword: The Imperative for Understanding Phthalate Degradation

Phthalate esters, a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, have become ubiquitous environmental contaminants.[1][2] Their widespread presence in plastics, personal care products, and industrial materials has led to their continuous release into terrestrial and aquatic ecosystems.[2][3] Of particular concern are the long-chain phthalates, which exhibit greater persistence and potential for bioaccumulation. Decyl hydrogen phthalate, a monoester metabolite of didecyl phthalate, represents a critical juncture in the environmental fate of these long-chain plasticizers. Understanding its degradation pathway is paramount for developing effective bioremediation strategies and assessing the environmental risks associated with phthalate pollution. This technical guide provides an in-depth exploration of the microbial and enzymatic processes governing the breakdown of decyl hydrogen phthalate, offering researchers a comprehensive resource to navigate this complex scientific landscape.

The Central Role of Microbial Consortia in Phthalate Catabolism

The biodegradation of phthalate esters is predominantly a microbe-driven process, with a diverse array of bacteria and fungi capable of utilizing these compounds as a source of carbon and energy.[3][4] While individual microbial strains can metabolize phthalates, synergistic interactions within microbial consortia often lead to more efficient and complete degradation, particularly for complex, long-chain phthalates.[5] Genera such as Rhodococcus, Pseudomonas, Gordonia, and Arthrobacter are frequently implicated in phthalate degradation.[5][6][7] Gram-positive bacteria, in particular, have demonstrated a broader substrate specificity, enabling them to break down both short and long-chain phthalate esters.[5]

The initial and rate-limiting step in the degradation of a precursor like didecyl phthalate is the hydrolysis of one of the ester bonds, yielding decyl hydrogen phthalate and decanol. This reaction is catalyzed by a class of enzymes known as phthalate ester hydrolases or esterases.[4][8] The resulting decyl hydrogen phthalate is the focal point of the subsequent degradation cascade.

The Aerobic Degradation Pathway: A Stepwise Dismantling

Under aerobic conditions, the degradation of decyl hydrogen phthalate proceeds through a well-defined series of enzymatic reactions that ultimately funnel into central metabolic pathways. The pathway can be broadly divided into two main stages: the hydrolysis of the remaining ester linkage and the subsequent aromatic ring cleavage of the phthalic acid backbone.

Stage 1: Hydrolysis to Phthalic Acid

The crucial first step in the degradation of decyl hydrogen phthalate is the enzymatic hydrolysis of the second ester bond to release the decyl alcohol and form phthalic acid. This reaction is catalyzed by a monoalkyl phthalate ester hydrolase.[5]

Key Enzyme: Monoalkyl Phthalate Ester Hydrolase Reaction: Decyl Hydrogen Phthalate + H₂O → Phthalic Acid + 1-Decanol

The efficiency of this step can be influenced by the structure of the alkyl chain, with longer chains sometimes posing steric hindrance to the enzyme's active site.[1]

Stage 2: Aromatic Ring Cleavage of Phthalic Acid

Once formed, phthalic acid is the central aromatic intermediate that undergoes ring cleavage. The most common aerobic pathway for phthalic acid degradation involves its conversion to protocatechuate (3,4-dihydroxybenzoic acid).[4][9] This conversion is a two-step process initiated by a key enzyme, phthalate dioxygenase.

Step 2a: Dihydroxylation of Phthalate

Key Enzyme: Phthalate Dioxygenase (PDO)[10][11][12] Reaction: Phthalate + NADH + H⁺ + O₂ → cis-4,5-Dihydroxy-4,5-dihydrophthalate + NAD⁺[9]

Phthalate dioxygenase is a Rieske non-heme iron oxygenase that catalyzes the stereospecific addition of two hydroxyl groups to the aromatic ring.[10][11][12]

Step 2b: Dehydrogenation and Decarboxylation to Protocatechuate

The unstable cis-dihydrodiol intermediate is then rearomatized and decarboxylated to yield protocatechuate.

Key Enzymes:

Overall Reaction: cis-4,5-Dihydroxy-4,5-dihydrophthalate → Protocatechuate + CO₂

Stage 3: Mineralization of Protocatechuate

Protocatechuate is a common intermediate in the degradation of many aromatic compounds and is further metabolized via ring cleavage pathways. The two primary routes for protocatechuate degradation are the ortho (intradiol) and meta (extradiol) cleavage pathways, catalyzed by protocatechuate 3,4-dioxygenase and protocatechuate 4,5-dioxygenase, respectively.[5][13] Both pathways ultimately lead to intermediates that can enter the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the original phthalate molecule to carbon dioxide and water.

Visualizing the Degradation Pathway

Caption: Aerobic degradation pathway of didecyl phthalate to central metabolism.

Experimental Protocols for Studying Decyl Hydrogen Phthalate Degradation

A robust experimental design is crucial for accurately elucidating the degradation pathway and kinetics of decyl hydrogen phthalate. The following protocols provide a framework for such investigations.

Isolation and Enrichment of Decyl Hydrogen Phthalate-Degrading Microorganisms

The causality behind this experimental choice is to isolate microbial strains from environments with a history of phthalate contamination, as these are more likely to harbor organisms with the requisite metabolic capabilities.

Protocol:

-

Sample Collection: Collect soil or sediment samples from industrial sites, plastic disposal areas, or wastewater treatment plants.

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM) containing (per liter of distilled water): 1 g K₂HPO₄, 0.2 g KH₂PO₄, 1 g NaCl, 0.01 g CaCl₂, 0.5 g MgSO₄·7H₂O, and trace elements.[14]

-

Add didecyl phthalate or decyl hydrogen phthalate as the sole carbon source at a concentration of 100-500 mg/L.

-

Inoculate 100 mL of MSM with 1 g of the collected soil/sediment sample in a 250 mL Erlenmeyer flask.

-

Incubate at 30°C on a rotary shaker at 150 rpm.[6]

-

-

Subculturing: After 7-10 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with the phthalate substrate. Repeat this step 3-5 times to enrich for potent degrading strains.

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture and plate onto MSM agar plates containing the phthalate substrate.

-

Incubate the plates at 30°C until distinct colonies appear.

-

Isolate individual colonies and purify by re-streaking on fresh plates.

-

-

Identification: Identify promising isolates through 16S rRNA gene sequencing.

Workflow for Isolation and Characterization

Caption: Experimental workflow for isolating phthalate-degrading bacteria.

Biodegradation Assay and Kinetic Analysis

This self-validating protocol includes controls to ensure that observed degradation is due to microbial activity and not abiotic factors.

Protocol:

-

Culture Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

-

Biodegradation Experiment:

-

In 250 mL Erlenmeyer flasks, add 100 mL of MSM supplemented with a known concentration of didecyl phthalate or decyl hydrogen phthalate (e.g., 100 mg/L).

-

Inoculate the flasks with the prepared bacterial suspension (e.g., 2% v/v).[15]

-

Set up abiotic controls (flasks with the phthalate but without bacteria) and biotic controls (flasks with bacteria but without the phthalate).

-

Incubate the flasks at optimal conditions (e.g., 30°C, 150 rpm).[6]

-

-

Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask for analysis.

-

Sample Preparation for Analysis:

-

Centrifuge the samples to remove bacterial cells.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., n-hexane or ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for analysis.

-

Analytical Methods for Monitoring Degradation

The choice of analytical technique is critical for obtaining accurate and reliable data. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods.[16][17][18][19][20]

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both the quantification of the parent compound and the identification of degradation intermediates.[6][17][21]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection: 1 µL of the extracted sample is injected in splitless mode.

-

Mass Spectrometry: Operated in full scan mode to identify unknown intermediates and in selected ion monitoring (SIM) mode for sensitive quantification of the target analytes.[19]

-

Derivatization (Optional): For the analysis of polar intermediates like phthalic acid, derivatization with an agent like BSTFA may be necessary to increase volatility.[21]

4.3.2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with a UV detector is a common and robust method for quantifying phthalates and their monoesters.[22][23][24]

-

Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength of 230-280 nm.[14]

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The degradation efficiency of long-chain phthalates can vary significantly depending on the microbial strain and experimental conditions. The following table summarizes representative degradation data from the literature for long-chain phthalates.

| Microbial Strain/Consortium | Substrate | Initial Conc. (mg/L) | Time (h) | Degradation Efficiency (%) | Reference |

| Rhodococcus sp. AH-ZY2 | Di-n-octyl phthalate | 500 | 16 | 100 | [15] |

| Halotolerant consortium LF | Di-(2-ethylhexyl) phthalate | 1000 | 48 | 93.84 | [18] |

| Gordonia terrae RL-JC02 | Di-(2-ethylhexyl) phthalate | Not specified | 72 | 86 | [3] |

| Enterobacter YC-IL1 | Di-(2-ethylhexyl) phthalate | Not specified | 144 | 86 | [3] |

Conclusion and Future Perspectives

The biodegradation of decyl hydrogen phthalate is a critical process in the environmental attenuation of long-chain phthalate plasticizers. This guide has outlined the core enzymatic pathway, from the initial hydrolysis of the ester bond to the central metabolic funneling of the resulting phthalic acid. The provided experimental protocols offer a robust framework for researchers to investigate this pathway further.

Future research should focus on several key areas:

-

Isolation and characterization of novel enzymes: There is a need to identify and characterize more esterases with high activity and stability, particularly those capable of efficiently hydrolyzing long-chain phthalate monoesters.

-

Metagenomic approaches: Functional metagenomics can be a powerful tool to discover novel phthalate-degrading genes and pathways from unculturable microorganisms in contaminated environments.[5]

-

Genetic and protein engineering: Engineering of key enzymes, such as phthalate dioxygenases and esterases, could enhance their catalytic efficiency and substrate specificity for improved bioremediation applications.[5]

-

Understanding the role of microbial communities: Further investigation into the synergistic interactions within phthalate-degrading consortia will be crucial for developing more effective and resilient bioremediation strategies.

By advancing our understanding of the fundamental mechanisms of decyl hydrogen phthalate degradation, the scientific community can develop innovative and sustainable solutions to mitigate the environmental impact of these pervasive pollutants.

References

- Batie, C. J., LaHaie, E., & Ballou, D. P. (1987). Purification and characterization of phthalate oxygenase and phthalate oxygenase reductase from Pseudomonas cepacia. Journal of Biological Chemistry, 262(4), 1510-1518.

- Chen, J., Wang, Q., Wang, Y., & Li, J. (2023). Biodegradation of di(2-ethylhexyl) phthalate by a new bacterial consortium. Water Science and Technology, 87(10), 2465-2477.

- Eaton, R. W., & Ribbons, D. W. (1982). Metabolism of dibutylphthalate and phthalate by Micrococcus sp. strain 12B. Journal of bacteriology, 151(1), 48-57.

- Jiménez, J. I., de Lorenzo, V., & Cañibano, A. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(10), e70024.

- Kelly, J. J., Häggblom, M. M., & Tate, R. L. (2006).

- Liang, D. W., Zhang, T., Fang, H. H., & He, J. (2008). Phthalates biodegradation in the environment. Applied microbiology and biotechnology, 80(2), 183-198.

- Murad, S., Afsheen, S., & Yasmin, A. (2012). ISOLATION OF PHTHALIC ACID DEGRADING PSEUDOMONAS SP. P1 FROM SOIL. Pakistan Journal of Botany, 44(5), 1833-1840.

- Phale, P. S., & Karegoudar, T. B. (2007). Bacterial degradation of phthalate isomers and their esters. Indian journal of experimental biology, 45(4), 317-329.

- Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2023). Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida. Antonie van Leeuwenhoek, 116(1), 101-113.

- Wang, J., Liu, Y., & Luan, T. (2010). Analysis of four phthalate monoesters in human urine using liquid chromatography tandem mass spectrometry. LCGC North America, 28(11), 974-981.

- Zhang, Y., Li, M., Wang, X., & Yan, Y. (2020). Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. Current microbiology, 77(10), 3019-3029.

- Albro, P. W., & Thomas, R. O. (1973). Enzymatic hydrolysis of di-(2-ethylhexyl) phthalate by lipases. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 306(3), 380-390.

- Patil, N. K., & Jena, H. M. (2022). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses.

- Correll, C. C., Batie, C. J., Ballou, D. P., & Ludwig, M. L. (1992). Phthalate dioxygenase reductase: a modular structure for electron transfer from pyridine nucleotides to [2Fe-2S]. Science, 258(5088), 1604-1610.

- Wolfe, M. D., & Lipscomb, J. D. (2005). Chemistry of the catalytic conversion of phthalate into its cis-dihydrodiol during the reaction of oxygen with the reduced form of phthalate dioxygenase. Biochemistry, 44(16), 6247-6259.

- Russell, D. J., & McDuffie, B. (1986). Biodegradation of diethyl phthalate in soil by a novel pathway. Journal of environmental quality, 15(2), 125-128.

- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate esters by gas chromatography with electron capture detection (GC/ECD). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).

- Grok Team. (2024).

- Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2022). Biodegradation of diethyl phthalate from synthetic wastewater in a batch operated internal loop airlift bioreactor.

- Russo, M. V., Avino, P., Perugini, L., & Notardonato, I. (2018). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. Food Additives & Contaminants: Part A, 35(7), 1243-1265.

- Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2023). Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida. Antonie van Leeuwenhoek, 116(1), 101-113.

- Wang, Y., Lin, Q., Li, G., Huang, S., Li, Y., & An, T. (2018). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. International journal of environmental research and public health, 15(11), 2397.

- Sivamurthy, K., Swamy, B. M., & Pujar, B. G. (1991). Isolation and characterization of phthalate degrading bacteria. FEMS microbiology letters, 79(1), 37-40.

- Eaton, R. W. (2001). Catechol 1, 2-and protocatechuate 3, 4-dioxygenase activities in cells grown on pyruvate, phthalate, and terephthalate. Journal of bacteriology, 183(12), 3689-3697.

- Batie, C. J., & Ballou, D. P. (1990). Phthalate dioxygenase. In Methods in enzymology (Vol. 188, pp. 61-70). Academic Press.

- Wang, Y., & Qian, H. (2021). Biodegradation of phthalates and metabolic pathways: an overview. Critical Reviews in Environmental Science and Technology, 51(22), 2697-2735.

- Li, F., Liu, Y., Wang, D., Zhang, C., Yang, Z., Lu, S., ... & Li, Y. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PloS one, 13(10), e0204324.

- Hu, X., Wang, J., Wen, J., & Li, J. (2020). Determination of phthalate esters in soft drinks by GC-MS.

-

PubChem. (n.d.). Didecyl phthalate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Wang, Y., Li, M., Wang, X., & Yan, Y. (2024). Simultaneously degradation of various phthalate esters by Rhodococcus sp.

- Zhang, Y., Li, M., Wang, X., & Yan, Y. (2025). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Frontiers in Microbiology, 16, 1365421.

- Boyd, G. R., Reemtsma, T., Grimm, D. A., & Mitra, S. (2003). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Analyst, 128(10), 1269-1274.

- Kłos, M., & Woźniak-Karczewska, M. (2020). Advancement in determination of phthalate metabolites by gas chromatography eliminating derivatization step. Frontiers in chemistry, 8, 12.

- Unkefer, P. J., & Lipscomb, J. D. (2006). Molecular insights into substrate recognition and catalysis by phthalate dioxygenase from Comamonas testosteroni. Journal of Biological Chemistry, 281(26), 17828-17837.

- Chen, Y., Wei, R., & Hollmann, F. (2019). A bienzymatic cascade for the complete hydrolysis of phthalic acid esters.

- Wen, Z. D., Wu, W. M., Li, Y. L., & He, J. (2009). Biodegradation of dimethyl phthalate, diethyl phthalate and di-n-butyl phthalate by Rhodococcus sp. L4 isolated from activated sludge.

- Thermo Fisher Scientific. (n.d.).

-

Wikipedia contributors. (2023, December 14). Phthalate 4,5-dioxygenase. In Wikipedia, The Free Encyclopedia. Retrieved 10:52, January 27, 2026, from [Link]

- Ren, L., Lin, Z., Liu, H., & Hu, H. (2018). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Biotechnology advances, 36(8), 2047-2064.

- Asghar, M. N., Khan, M. I., & Anjum, M. S. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies, 32(6).

- Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of di-n-butyl phthalate by Rhodococcus sp. JDC-11 and molecular detection of 3, 4-phthalate dioxygenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular insights into substrate recognition and catalysis by phthalate dioxygenase from Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pakbs.org [pakbs.org]

- 15. Simultaneously degradation of various phthalate esters by Rhodococcus sp. AH-ZY2: Strain, omics and enzymatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. fses.oregonstate.edu [fses.oregonstate.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 24. pjoes.com [pjoes.com]

The Mechanism of Action of Decyl Phthalate Plasticizers in Polyvinyl Chloride (PVC)

An In-Depth Technical Guide:

Preamble: Beyond Flexibility – A Molecular Perspective on PVC Plasticization

Polyvinyl chloride (PVC), in its unmodified state, is a rigid, brittle polymer due to strong intermolecular dipole-dipole interactions between the chlorine atom of one chain and the hydrogen atom of another.[1] To unlock its vast potential for applications requiring flexibility, such as cabling, flooring, and medical devices, we introduce plasticizers.[2][3] These additives, which constitute about 90% of all plastic additives, are essential for making materials like PVC more pliable and easier to process.[4]

Among the most effective and historically prevalent classes of plasticizers are phthalate esters.[5][6] This guide focuses specifically on decyl phthalates, C10 phthalate esters such as di-n-decyl phthalate and its isomers like diisodecyl phthalate (DIDP). It is important to clarify that while the term "decyl hydrogen phthalate" suggests a mono-ester, the functional plasticizers in PVC are overwhelmingly diesters, which possess the requisite molecular structure to effectively plasticize the polymer. This document will, therefore, address the mechanism of these diesters.

Our objective is to move beyond a superficial description and provide a causal, evidence-based explanation of how decyl phthalate molecules interact with the PVC matrix at a molecular level. We will explore the physicochemical principles governing this interaction, detail the resultant changes in material properties, and present the rigorous analytical protocols used to validate these effects.

The Core Mechanism: A Triad of Molecular Interactions

The plasticization of PVC by decyl phthalate is not a singular event but a complex interplay of forces that fundamentally alters the polymer's supramolecular architecture. The mechanism can be understood through a combination of established theories, including the lubricity, gel, and free volume theories.[4][7] At its core, the plasticizer's function is to disrupt the strong, rigid network of PVC chains.

A decyl phthalate molecule has a distinct architecture: a polar aromatic ring with two ester groups and two long, nonpolar decyl (C10) alkyl chains. This structure is key to its function.

-

Shielding of Polar Interactions : The primary role of the plasticizer is to position itself between the long PVC chains. The bulky plasticizer molecules effectively shield the strong dipole-dipole forces between the C-Cl bond of one PVC chain and the α-hydrogen on an adjacent chain.[4]

-

Specific Molecular Bonding : A more specific and crucial interaction occurs between the plasticizer and the polymer. A form of hydrogen bonding arises between the electron-rich oxygen atoms of the phthalate's carbonyl groups (C=O) and the electron-deficient hydrogen atom on the carbon that is in the alpha position relative to the chlorine atom in the PVC chain.[4] This interaction anchors the plasticizer molecule, ensuring its miscibility and effectiveness.

-

Creation of Free Volume : The long, flexible, nonpolar decyl chains act as spacers, pushing the PVC chains further apart. This increases the "free volume" within the polymer matrix.[4] This added space allows segments of the polymer chains to move more freely, slide past one another, and rotate, which is the very definition of flexibility on a macroscopic scale.

The collective result of these interactions is a reduction in the energy required for molecular motion, which manifests as a significant drop in the material's glass transition temperature (Tg).

Caption: Molecular interaction of Decyl Phthalate with PVC chains.

Quantifiable Impact on Material Properties

The molecular-level changes induced by decyl phthalate translate directly into measurable improvements in the physical and thermal properties of PVC. The most critical of these is the depression of the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The efficiency of a plasticizer is often judged by how much it lowers the Tg per unit concentration. Decyl phthalates are effective in this regard, transforming rigid PVC with a Tg of around 80-90°C into a flexible material with a Tg well below room temperature.[1] This directly enhances properties like elongation at break and low-temperature flexibility.[7]

| Property | Unplasticized PVC (PVC-U) | Plasticized PVC (with ~30% Decyl Phthalate) |

| Glass Transition Temp. (Tg) | ~85 °C | -15 to -25 °C |

| Tensile Strength | High (~50-60 MPa) | Lower (~15-25 MPa) |

| Elongation at Break | Low (<50%) | High (250-450%) |

| Hardness (Shore A) | >95 | 70 - 90 |

| Note: Values are representative and can vary based on the specific decyl phthalate isomer, concentration, and other formulation additives.[1][7][8] |

Experimental Validation: A Self-Validating Protocol Workflow

To confirm the mechanism of action and quantify the effects of decyl phthalate, a systematic, multi-technique approach is required. This workflow ensures that the observed macroscopic properties are directly correlated with the underlying molecular interactions.

Caption: Experimental workflow for characterizing plasticized PVC.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To obtain direct evidence of the interaction between the decyl phthalate's carbonyl groups and the PVC polymer backbone.

-

Methodology :

-

Sample Preparation : Prepare thin films (approx. 500 µm) of both unplasticized PVC and PVC compounded with a known concentration (e.g., 30 phr) of decyl phthalate via hot pressing.

-

Instrument Setup : Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for simple, direct analysis of the film surface.

-

Data Acquisition : Collect spectra from 4000 to 600 cm-1 with a resolution of 4 cm-1 and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[9]

-

Analysis :

-

Compare the spectra of plasticized and unplasticized PVC. Look for a characteristic shift in the carbonyl (C=O) stretching peak of the phthalate (typically around 1720-1730 cm-1) to a lower wavenumber. This shift indicates a weakening of the double bond due to hydrogen bonding with the PVC chain.[4]

-

Observe the C-Cl stretching vibration region (600-700 cm-1) and the CH2 wagging region (1400-1450 cm-1) of the PVC. A decrease in the intensity of bands associated with the crystalline domains of PVC indicates effective plasticization.[4]

-

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective : To precisely measure the glass transition temperature (Tg) and thereby quantify the plasticizer's efficiency.[10]

-

Methodology :

-

Sample Preparation : Accurately weigh 5-10 mg of the PVC sample into a standard aluminum DSC pan.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program :

-

First Heating Scan : Heat the sample from -80°C to 120°C at a rate of 10°C/min to erase the sample's prior thermal history.[8]

-

Cooling Scan : Cool the sample back down to -80°C at 10°C/min.

-

Second Heating Scan : Heat the sample again from -80°C to 120°C at 10°C/min. The Tg is determined from this second scan.

-

-

Analysis : The Tg is identified as the midpoint of the step-change in heat flow on the resulting thermogram. A lower Tg for the plasticized sample compared to the unplasticized control validates the plasticizing effect.[8][10]

-

Protocol 3: Plasticizer Migration (Leaching) Test

-

Objective : To assess the permanence of the plasticizer within the PVC matrix, a critical factor for product safety and longevity.[11]

-

Methodology :

-

Sample Preparation : Cut precisely dimensioned samples (e.g., 5 cm x 5 cm) from the plasticized PVC film and record their initial weight (Winitial).

-

Extraction : Immerse the samples in a solvent known to extract phthalates, such as hexane or ethanol, in a sealed container at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[12]

-

Drying and Weighing : Remove the samples from the solvent, gently pat dry, and then place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (Wfinal).

-

Analysis : Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.

-

Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100

-

-

Conclusion: An Integrated Mechanism with Practical Consequences

The mechanism of action of decyl phthalate in PVC is a well-defined, multi-faceted process rooted in fundamental principles of molecular interaction. By physically inserting themselves between polymer chains, shielding dipole interactions, and forming specific hydrogen bonds, decyl phthalate molecules effectively increase the free volume and mobility of the PVC matrix. This molecular-level disruption directly causes the desired macroscopic properties of flexibility and softness, validated by a significant reduction in the glass transition temperature.

However, the very nature of this non-covalent interaction is also responsible for the primary drawback of traditional plasticizers: migration. The potential for these molecules to leach from the final product is a critical consideration in material design and a driving force behind the development of alternative, more permanent plasticizing technologies.[4][11] Understanding this core mechanism is, therefore, paramount for researchers and developers aiming to optimize PVC formulations for both performance and safety.

References

-

Kulczycka, A., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. [Link]

-

Kozlowski, R. R., & Storzum, U. (2005). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. Journal of Vinyl and Additive Technology, 11(4), 155-159. [Link]

-

Sadeghi, M., et al. (2015). Determination of Dioctyl phthalate (DEHP) concentration in polyvinyl chloride (PVC) plastic parts of toothbrushes. EngagedScholarship@CSU. [Link]

-

Zunszain, P. A., et al. (2020). Interactions of amphiphiles with plasticisers used in polymers. DiVA portal. [Link]

-

Kim, H., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. MDPI. [Link]

-

De Robillard, Q., et al. (2023). Catalytic tandem dehydrochlorination–hydrogenation of PVC towards valorisation of chlorinated plastic waste. Chemical Science (RSC Publishing). [Link]

-

García, N., et al. (2020). Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. ResearchGate. [Link]

-

Rossi, M., & Lent, T. (n.d.). Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]

-

Rowdhwal, S. S. S., & Chen, J. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed. [Link]

-

U.S. Food and Drug Administration. (2024). Phthalates in Food Packaging and Food Contact Applications. FDA. [Link]

-

ResearchGate. (n.d.). FTIR spectra of PVC films with different plasticizers. ResearchGate. [Link]

-

García, N., et al. (2014). Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. ACS Publications. [Link]

-

Daniels, P. H. (2009). A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Plasticizer. Wikipedia. [Link]

-

TA Instruments. (n.d.). Characterization of Polyvinyl Chloride (PVC) by MDSC. TA Instruments. [Link]

-

Higgins, F. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Agilent Technologies. [Link]

-

Jinli Chemical. (2025). The Environmental Impact of Plasticizer Use in PVC Production. Jinli Chemical. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). PVC-U: Polyvinyl Chloride (Unplasticized). NETZSCH. [Link]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Plasticizer - Wikipedia [en.wikipedia.org]

- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. hpst.cz [hpst.cz]

- 10. tainstruments.com [tainstruments.com]

- 11. The Environmental Impact of Plasticizer Use in PVC Production_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 12. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 13. mdpi.com [mdpi.com]

- 14. habitablefuture.org [habitablefuture.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Decyl Hydrogen Phthalate

Abstract & Introduction

Phthalate esters are a class of synthetic compounds widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] These compounds are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human and environmental exposure.[1][2][3][4] Decyl hydrogen phthalate is a monoester metabolite and a primary degradation product of didecyl phthalate (DIDP). Its presence in environmental and biological matrices is an indicator of exposure to parent phthalate diesters.[5] Due to the potential endocrine-disrupting effects and other health concerns associated with phthalates, regulatory bodies worldwide have implemented strict monitoring requirements.[4][6]